Cas no 58016-28-7 (Methyl Olivetolate)
Methyl Olivetolate Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 2,4-dihydroxy-6-pentyl-, methyl ester
- Methyl olivetolate
- Methyl 2,4-dihydroxy-6-pentylbenzoate
- Methyl Olivetolate
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- MDL: MFCD06737776
- Inchi: 1S/C13H18O4/c1-3-4-5-6-9-7-10(14)8-11(15)12(9)13(16)17-2/h7-8,14-15H,3-6H2,1-2H3
- InChI Key: RQGAOBDPFOADCM-UHFFFAOYSA-N
- SMILES: OC1=CC(=CC(=C1C(=O)OC)CCCCC)O
Computed Properties
- Exact Mass: 238.12054
Experimental Properties
- Density: 1.153±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 105-106 ºC (benzene )
- Solubility: Very slightly soluble (0.16 g/l) (25 º C),
- PSA: 66.76
Methyl Olivetolate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TR627-5g |
Methyl Olivetolate |
58016-28-7 | 95% | 5g |
223.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TR627-200mg |
Methyl Olivetolate |
58016-28-7 | 95% | 200mg |
70CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TR627-1g |
Methyl Olivetolate |
58016-28-7 | 95% | 1g |
65.0CNY | 2021-07-17 | |
| Alichem | A019064146-1kg |
Methyl 2,4-dihydroxy-6-pentylbenzoate |
58016-28-7 | 97% | 1kg |
$1615.00 | 2023-09-01 | |
| TRC | M330163-100mg |
Methyl Olivetolate |
58016-28-7 | 100mg |
$75.00 | 2023-05-17 | ||
| TRC | M330163-500mg |
Methyl Olivetolate |
58016-28-7 | 500mg |
$184.00 | 2023-05-17 | ||
| TRC | M330163-1g |
Methyl Olivetolate |
58016-28-7 | 1g |
$ 250.00 | 2022-06-03 | ||
| TRC | M330163-5g |
Methyl Olivetolate |
58016-28-7 | 5g |
$603.00 | 2023-05-17 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M49500-5g |
Methyl 2,4-dihydroxy-6-pentylbenzoate |
58016-28-7 | 5g |
¥21190.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M49500-1g |
Methyl 2,4-dihydroxy-6-pentylbenzoate |
58016-28-7 | 1g |
¥7070.0 | 2021-09-08 |
Methyl Olivetolate Suppliers
Methyl Olivetolate Related Literature
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1. Convenient syntheses of alkyl β-resorcylate derivativesAnthony G. M. Barrett,Timothy M. Morris,Derek H. R. Barton J. Chem. Soc. Perkin Trans. 1 1980 2272
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2. Naturally occurring dibenzofurans. Part 6. Synthesis of didymic acidChristopher F. Carvalho,Melvyn V. Sargent J. Chem. Soc. Perkin Trans. 1 1984 1621
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3. Depsidone synthesis. Part 16. Benzophenone–grisa-3′,5′-diene-2′,3-dione–depsidone interconversion: a new theory of depsidone biosynthesisTony Sala,Melvyn V. Sargent J. Chem. Soc. Perkin Trans. 1 1981 855
Additional information on Methyl Olivetolate
Recent Advances in Methyl Olivetolate (58016-28-7) Research: A Comprehensive Review
Methyl Olivetolate (CAS: 58016-28-7) has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. As a derivative of olivetol, this compound exhibits unique biochemical properties that make it a promising candidate for various therapeutic interventions. Recent studies have focused on elucidating its pharmacological mechanisms, synthetic pathways, and potential clinical applications. This research brief aims to consolidate the latest findings related to Methyl Olivetolate, providing a comprehensive overview for professionals in the chemical, biological, and pharmaceutical fields.
One of the most notable advancements in Methyl Olivetolate research involves its role as a precursor in the synthesis of cannabinoids. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Methyl Olivetolate serves as a critical intermediate in the biosynthesis of tetrahydrocannabinol (THC) and cannabidiol (CBD). The study highlighted the compound's ability to undergo enzymatic transformations, yielding pharmacologically active metabolites with potential applications in pain management and neuroprotection. These findings underscore the importance of Methyl Olivetolate in the development of novel cannabinoid-based therapies.
In addition to its role in cannabinoid synthesis, Methyl Olivetolate has been investigated for its anti-inflammatory and antioxidant properties. A recent in vitro study conducted by researchers at the University of California, San Francisco, revealed that Methyl Olivetolate exhibits potent inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. The study also reported that the compound demonstrates significant radical scavenging activity, suggesting its potential as a therapeutic agent for oxidative stress-related disorders. These findings open new avenues for the development of Methyl Olivetolate-based anti-inflammatory drugs.
The synthetic pathways for Methyl Olivetolate have also been a focal point of recent research. A 2022 paper in Organic Letters detailed an innovative, eco-friendly synthesis method using biocatalysis. The researchers employed engineered enzymes to achieve high yields of Methyl Olivetolate with minimal environmental impact. This breakthrough not only enhances the scalability of Methyl Olivetolate production but also aligns with the growing demand for sustainable pharmaceutical manufacturing practices.
Despite these promising developments, challenges remain in the clinical translation of Methyl Olivetolate. Pharmacokinetic studies have indicated that the compound exhibits low oral bioavailability, necessitating the development of novel drug delivery systems. Recent efforts have explored nanoparticle-based formulations to improve absorption and target specificity. Preliminary results from animal models are encouraging, but further research is needed to validate these approaches in human trials.
In conclusion, Methyl Olivetolate (58016-28-7) represents a compound of significant interest in the field of medicinal chemistry. Its diverse pharmacological properties, coupled with advancements in synthetic methodologies, position it as a valuable candidate for future drug development. Continued research into its mechanisms of action, optimized synthesis, and delivery systems will be crucial for realizing its full therapeutic potential. This brief serves as a timely update for researchers and industry professionals seeking to stay abreast of the latest developments in this rapidly evolving area.
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